Sacibertinib

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Reactions Analysis

Sacibertinib undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

Clinical Applications

1. Metastatic Breast Cancer:

Sacibertinib has shown promising results in combination with endocrine therapy for patients with estrogen receptor-positive (ER+)/HER2-positive metastatic breast cancer. A phase 1b study presented at the 2023 San Antonio Breast Cancer Symposium demonstrated acceptable safety and early clinical activity. Key findings include:

- Overall Response Rate (ORR): 31.4% across 51 patients.

- Complete Response (CR): 2.0%.

- Partial Response (PR): 29.4%.

- Stable Disease (SD): 51.0%.

- Progressive Disease (PD): 17.6%.

- Disease Control Rate (DCR): 82.4%.

- Clinical Benefit Rate (CBR): 60.8%.

- Median Progression-Free Survival (PFS): 9.0 months .

The study evaluated various dosing cohorts, with higher doses showing increased efficacy. For instance, in the 400 mg cohort combined with letrozole, the ORR was 50%, with a median PFS of 12.7 months .

2. Safety Profile:

The safety assessment revealed that diarrhea was the most common grade 3 treatment-emergent adverse effect, occurring in 9.1% of patients, while one patient experienced grade 4 liver dysfunction . These findings suggest that this compound has a manageable safety profile, supporting its potential use in clinical settings.

Summary of Clinical Findings

| Study Phase | Patient Population | Treatment Combination | ORR (%) | Median PFS (months) | DCR (%) | CBR (%) |

|---|---|---|---|---|---|---|

| Phase 1b | ER+/HER2+ Metastatic Breast Cancer | This compound + Endocrine Therapy | 31.4 | 9.0 | 82.4 | 60.8 |

| Cohort: 400 mg + Letrozole | ER+/HER2+ Metastatic Breast Cancer | This compound + Letrozole | 50 | 12.7 | 83.3 | 83.3 |

| Cohort: 500 mg + Exemestane | ER+/HER2+ Metastatic Breast Cancer | This compound + Exemestane | 25 | 9.0 | 100 | 50 |

Mechanism of Action

Sacibertinib exerts its effects by irreversibly inhibiting the activity of the epidermal growth factor receptor and HER2. These receptors are involved in the signaling pathways that regulate cell growth, survival, and proliferation. By blocking these receptors, this compound disrupts the signaling pathways, leading to the inhibition of cancer cell growth and induction of apoptosis .

Comparison with Similar Compounds

Sacibertinib is unique among tyrosine kinase inhibitors due to its irreversible binding to the epidermal growth factor receptor and HER2. Similar compounds include:

Lapatinib: A reversible tyrosine kinase inhibitor targeting HER2 and epidermal growth factor receptor.

Neratinib: An irreversible tyrosine kinase inhibitor targeting HER2.

Afatinib: An irreversible tyrosine kinase inhibitor targeting HER2 and epidermal growth factor receptor.

This compound’s uniqueness lies in its specific molecular structure and binding properties, which contribute to its distinct pharmacological profile and potential therapeutic benefits .

Biological Activity

Sacibertinib, also known as Hemay-022, is a small molecule drug primarily developed for the treatment of HER2-positive breast cancer. It functions as a tyrosine kinase inhibitor, specifically targeting the HER2 receptor and EGFR (Epidermal Growth Factor Receptor) pathways. This article delves into its biological activity, including pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profiles based on recent studies.

This compound acts as an antagonist to the HER2 receptor, inhibiting the phosphorylation of tyrosine residues that are crucial for signal transduction in cancer cells. The compound exhibits selective inhibition with EC50 values of 110 nM for EGFR and 244 nM for HER2, indicating its potency against these targets .

Pharmacokinetics

The pharmacokinetic profile of this compound has been assessed in various studies. Key parameters include:

- Absorption : Rapid absorption with peak plasma concentrations achieved within 1-3 hours post-administration.

- Distribution : High tissue distribution due to its lipophilic nature.

- Metabolism : Primarily metabolized by the liver via cytochrome P450 enzymes.

- Excretion : Excreted mainly through feces and urine.

Phase I and Phase Ib Trials

Several clinical trials have evaluated the safety and efficacy of this compound in patients with advanced HER2-positive breast cancer:

- Phase I Study :

- Phase Ib Study :

Efficacy Data

The efficacy of this compound has been highlighted in various studies:

| Study Type | Population | Treatment | Results |

|---|---|---|---|

| Phase I | HER2-positive breast cancer | This compound monotherapy | Positive response observed |

| Phase Ib | ER+/HER2+ metastatic breast cancer | This compound + endocrine therapy | Favorable safety and efficacy profile |

Safety Profile

The safety of this compound has been evaluated across multiple trials. Common adverse effects include:

- Nausea

- Fatigue

- Diarrhea

- Skin rash

Serious adverse events were rare but included instances of liver enzyme elevation, which necessitated monitoring during treatment .

Properties

CAS No. |

1351941-69-9 |

|---|---|

Molecular Formula |

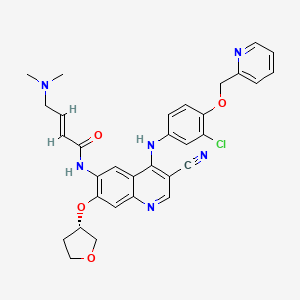

C32H31ClN6O4 |

Molecular Weight |

599.1 g/mol |

IUPAC Name |

(E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-[(3S)-oxolan-3-yl]oxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide |

InChI |

InChI=1S/C32H31ClN6O4/c1-39(2)12-5-7-31(40)38-28-15-25-27(16-30(28)43-24-10-13-41-20-24)36-18-21(17-34)32(25)37-22-8-9-29(26(33)14-22)42-19-23-6-3-4-11-35-23/h3-9,11,14-16,18,24H,10,12-13,19-20H2,1-2H3,(H,36,37)(H,38,40)/b7-5+/t24-/m0/s1 |

InChI Key |

ZGYIXVSQHOKQRZ-COIATFDQSA-N |

Isomeric SMILES |

CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=C(C=N2)C#N)NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)O[C@H]5CCOC5 |

Canonical SMILES |

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=C(C=N2)C#N)NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)OC5CCOC5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.